N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine and benzo[b][1,4]dioxine rings, and the sulfonamide group . The exact arrangement of these groups within the molecule would determine its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridazine and benzo[b][1,4]dioxine rings, and the sulfonamide group . These groups could potentially participate in various chemical reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . These could include its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Biological Screening
A series of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety has been synthesized and characterized. These compounds have been screened against a variety of enzymes and bacterial strains, demonstrating their utility in inhibiting lipoxygenase and showing moderate inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. Some derivatives exhibited significant antibacterial properties, highlighting their potential in antimicrobial research (Irshad et al., 2016).
Molecular Docking Studies
Further insights into the interactions between synthesized sulfonamides and target enzymes have been obtained through molecular docking studies. These computational analyses correlate with experimental findings, providing a mechanistic understanding of how these compounds interact at the molecular level with cholinesterases and lipoxygenase. This information is crucial for the development of targeted therapeutic agents (Irshad et al., 2016).
Antimicrobial and Hemolytic Activities
Sulfonamides derived from 1,4-Benzodioxane have been evaluated for antimicrobial and hemolytic activities. This research has demonstrated the potential of these compounds as antimicrobial agents, with some showing proficiency against both bacterial and fungal species. The evaluation of hemolytic activity further supports their therapeutic utility, emphasizing the importance of such compounds in the development of new antimicrobial strategies (Irshad, 2018).
Enzyme Inhibitory Potential
The enzyme inhibitory potential of new sulfonamides bearing benzodioxane and acetamide moieties has been explored, with compounds showing substantial activity against yeast α-glucosidase and weaker activity against AChE. This research highlights the potential of these compounds in enzyme inhibition studies, offering insights into their therapeutic applications (Abbasi et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c18-14-2-1-5-15-17(14)7-6-16-23(19,20)11-3-4-12-13(10-11)22-9-8-21-12/h1-5,10,16H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNBBLZWBJHJMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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